molecular formula C10H8F3N3OS B7785768 (4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one

(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one

Cat. No.: B7785768
M. Wt: 275.25 g/mol
InChI Key: HQXLJAWYOTXPSX-ALCCZGGFSA-N
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Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed to obtain the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate .

Comparison with Similar Compounds

Properties

IUPAC Name

(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3OS/c11-10(12,13)8-7(9(17)16-15-8)5-14-4-6-2-1-3-18-6/h1-3,5,14H,4H2,(H,16,17)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXLJAWYOTXPSX-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC=C2C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CN/C=C\2/C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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